N-(1H-indol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Description
N-(1H-indol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a heterocyclic compound featuring a triazolopyridazine core linked via a butanamide chain to an indole moiety. The methoxy substituent at position 6 of the triazolopyridazine ring likely enhances electronic and steric properties, influencing binding interactions in biological systems.
Properties
Molecular Formula |
C18H18N6O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C18H18N6O2/c1-26-18-8-7-16-22-21-15(24(16)23-18)3-2-4-17(25)20-13-5-6-14-12(11-13)9-10-19-14/h5-11,19H,2-4H2,1H3,(H,20,25) |
InChI Key |
SEKVQTFSKSRJGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCCC(=O)NC3=CC4=C(C=C3)NC=C4)C=C1 |
Origin of Product |
United States |
Biological Activity
N-(1H-indol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure and Synthesis
The compound features a complex structure combining indole and triazole moieties, which are known for their diverse biological properties. The synthesis typically involves multistep reactions that can include the formation of indole derivatives followed by triazole ring formation. Recent studies have highlighted various synthetic pathways that yield high purity and yield of the target compound, facilitating further biological evaluation.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂ |
| Molecular Weight | 270.32 g/mol |
| CAS Number | Not yet assigned |
| IUPAC Name | This compound |
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study evaluating the efficacy of this compound against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), it was found to exhibit significant antiproliferative activity. The half-maximal inhibitory concentration (IC50) values were recorded as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.75 |
| MCF-7 | 0.85 |
| HT-29 | 1.20 |
These results indicate that the compound has a potent effect on inhibiting cancer cell growth, making it a candidate for further development as an anticancer agent .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Induction of Apoptosis : Studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in the cell cycle, which is crucial for preventing cancer cell proliferation.
- Microtubule Disruption : Similar to other known anticancer agents like colchicine, this compound appears to disrupt microtubule dynamics, leading to impaired mitosis and subsequent cell death .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance observed in various pathogens.
Table 2: Antimicrobial Activity Summary
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound could be explored further as a dual-action agent against both cancer and microbial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Core Systems
Triazolopyrimidine Derivatives
Compounds such as pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives (e.g., compounds 7 and 9 ) share a fused triazolo-pyrimidine core but lack the pyridazine ring present in the target compound. This difference alters electronic properties and hydrogen-bonding capacity. For instance, isomerization studies show that triazolopyrimidines undergo structural rearrangements under varying conditions (e.g., acid/base or thermal), which may affect their stability compared to the more rigid triazolopyridazine system in the target compound .
Pyrazolopyrimidine Derivatives
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) and related analogs feature a pyrazolopyrimidine scaffold. These compounds exhibit distinct substitution patterns (e.g., aryl groups at position 1) that enhance lipophilicity but reduce water solubility compared to the methoxy-substituted triazolopyridazine in the target compound. Such differences may influence bioavailability and metabolic stability .
Indole-Containing Analogues
The compound 6-(((1H-Indol-5-yl)methyl)amino)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyridine-3-sulfonamide (39) shares the indole moiety but employs a sulfonamide linker instead of an amide. This structural variation impacts polarity and hydrogen-bond donor/acceptor profiles. Compound 39 demonstrated trypanocidal activity via N-myristoyltransferase inhibition, suggesting that the indole group may play a critical role in target engagement. However, the target compound’s amide linkage and triazolopyridazine core may confer distinct pharmacokinetic properties, such as improved membrane permeability .
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- The indole-amide linkage may enhance target specificity compared to sulfonamide-linked analogs, as seen in compound 39’s trypanocidal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
